molecular formula C14H20O4 B078085 5,7-Dimethyladamantane-1,3-dicarboxylic acid CAS No. 13928-68-2

5,7-Dimethyladamantane-1,3-dicarboxylic acid

Cat. No.: B078085
CAS No.: 13928-68-2
M. Wt: 252.31 g/mol
InChI Key: KGFHKUZOSKDAKW-UHFFFAOYSA-N
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Description

5,7-Dimethyladamantane-1,3-dicarboxylic acid: is an organic compound with the empirical formula C14H20O4 and a molecular weight of 252.31 It belongs to the class of adamantane derivatives, which are known for their unique cage-like structure

Scientific Research Applications

Chemistry: 5,7-Dimethyladamantane-1,3-dicarboxylic acid is used as a building block in organic synthesis. Its unique structure makes it valuable for the synthesis of complex molecules and materials .

Biology and Medicine: In medicinal chemistry, adamantane derivatives are known for their antiviral and neuroprotective properties. This compound may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications .

Industry: The compound is used in the development of advanced materials, including polymers and resins. Its rigid structure imparts desirable mechanical properties to these materials .

Mechanism of Action

The mechanism of action for 5,7-Dimethyladamantane-1,3-dicarboxylic acid is not available as it is typically used for research and development purposes .

Safety and Hazards

The safety data sheet for 5,7-Dimethyladamantane-1,3-dicarboxylic acid indicates that it is classified as Acute Tox. 3 Oral according to GHS06 . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the substance comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyladamantane-1,3-dicarboxylic acid typically involves the functionalization of adamantane derivatives. One common method includes the oxidation of 5,7-dimethyladamantane using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction proceeds through the formation of intermediate carboxylic acids, which are then isolated and purified.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethyladamantane-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 5,7-Dimethyladamantane-1,3-dicarboxylic acid is unique due to its specific substitution pattern on the adamantane core. This substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals .

Properties

IUPAC Name

5,7-dimethyladamantane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-11-3-12(2)6-13(4-11,9(15)16)8-14(5-11,7-12)10(17)18/h3-8H2,1-2H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFHKUZOSKDAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385722
Record name 5,7-dimethyladamantane-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13928-68-2
Record name 5,7-dimethyladamantane-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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